Atractyloside potassium salt
Description
Historical Context and Early Discoveries of Atractyloside (B1665827) and Related Compounds
The history of atractyloside is intertwined with its toxicity, with records of its use as a poison dating back to at least 100 AD. wikipedia.orgwikiwand.com However, it was not until 1868 that the compound was first isolated and characterized by LeFranc from the plant Atractylis gummifera. wikipedia.orgwikiwand.com The plant, a thistle native to the Mediterranean region, was known in ancient Egypt and was later recognized for its toxic properties. researchgate.net
Renewed scientific interest in atractyloside surged following high-profile incidents of accidental poisonings in the mid-20th century. wikipedia.orgwikiwand.com These events spurred further research into the compound's mechanism of action and its toxic effects. Early studies focused on understanding its impact on cellular metabolism, which ultimately led to the discovery of its specific target within the mitochondria. wikipedia.orgresearchgate.net
The discovery of related compounds, such as carboxyatractyloside (B560681), further illuminated the structure-activity relationship of this class of molecules. researchgate.netnih.gov Carboxyatractyloside, a more potent analogue, was also isolated from Atractylis gummifera. researchgate.net The elucidation of the structures of these compounds was a significant milestone, achieved through techniques like NMR and X-ray diffractometry. acs.org
Significance in Mitochondrial Bioenergetics Research
Atractyloside potassium salt has played a crucial role in advancing our understanding of mitochondrial bioenergetics. Its primary significance lies in its potent and specific inhibition of the adenine (B156593) nucleotide translocator (ANT). medchemexpress.comoroboros.atmedchemexpress.comwikipedia.orgtaylorandfrancis.com The ANT is an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine (B11128) diphosphate (B83284) (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. wikipedia.orgdroracle.ai This transport is a critical step in cellular energy metabolism.
By binding to the ANT, atractyloside effectively blocks this exchange, leading to a halt in oxidative phosphorylation and a subsequent depletion of cellular energy. wikipedia.orgdroracle.ai This inhibitory action has made atractyloside an indispensable tool for studying the mechanics of the ANT and the process of oxidative phosphorylation. oroboros.attaylorandfrancis.comnih.gov Researchers have used atractyloside to investigate the conformational states of the ANT, demonstrating that it binds to the translocator when its nucleotide-binding site is facing the cytosol (the 'c-state'). wikipedia.orgmdpi.com
The specific and competitive nature of this inhibition allows for precise manipulation of mitochondrial function in experimental settings. wikipedia.org This has enabled detailed studies on mitochondrial respiration, the generation of the mitochondrial membrane potential, and the regulation of cellular metabolism. nih.govnih.gov For instance, the use of atractyloside helped to confirm that the continuous influx of ADP is essential for sustained oxygen consumption and ATP synthesis by mitochondria. droracle.ai
Furthermore, atractyloside has been instrumental in research on the mitochondrial permeability transition pore (PTP), a key player in programmed cell death (apoptosis). mdpi.comnih.gov Studies have shown that atractyloside can induce the opening of the PTP, contributing to the understanding of the molecular mechanisms of apoptosis. nih.govresearchgate.net
Overview of Atractyloside as a Diterpenoid Glycoside
Atractyloside is classified as a diterpenoid glycoside. wikipedia.orgtaylorandfrancis.comnih.gov Its molecular structure consists of two main parts: a hydrophobic diterpene core known as atractyligenin (B1250879), and a hydrophilic sugar moiety. wikipedia.org
The atractyligenin portion is an ent-kaurane diterpenoid. acs.org The sugar component is a modified glucose molecule, which is linked to the atractyligenin via a β1-glycosidic bond. wikipedia.org This glucose unit is further esterified with isovaleric acid and two sulfate (B86663) groups. wikipedia.org Under physiological conditions, the two sulfate groups and a carboxyl group on the atractyligenin are deprotonated, giving the atractyloside molecule a net negative charge. wikipedia.org
The structural similarity of atractyloside to ADP is believed to be the basis for its inhibitory action on the ANT. wikipedia.org The negatively charged sulfate groups mimic the phosphate (B84403) groups of ADP, the glucose moiety corresponds to the ribose, and the hydrophobic atractyligenin residue corresponds to the adenine base. wikipedia.org
The potassium salt of atractyloside is a commonly used form in research due to its stability and solubility. cymitquimica.com The complete chemical structure of atractyloside has been elucidated through various analytical techniques, providing a solid foundation for understanding its biological activity. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C30H44K2O16S2 |
|---|---|
Molecular Weight |
803 g/mol |
IUPAC Name |
dipotassium;[2-[[(1R,4R,5R,7R,9R,10S,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17-,18-,19-,20?,21+,23?,24?,25?,26+,28?,29-,30-;;/m1../s1 |
InChI Key |
IUCNQFHEWLYECJ-UAPRPQGYSA-L |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Isomeric SMILES |
CC(C)CC(=O)OC1C(C(C(OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45CC(CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Pictograms |
Acute Toxic |
Synonyms |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
Origin of Product |
United States |
Sources and Natural Occurrence of Atractyloside
Plant Genera and Species Containing Atractyloside (B1665827) and its Analogs
Atractyloside and its structurally similar analogs, such as carboxyatractyloside (B560681), have been identified in several genera within the Asteraceae family. wikipedia.orgjournals.co.za
Atractylis Species (e.g., Atractylis gummifera)
The thistle Atractylis gummifera, also known as stemless atractylis or pine thistle, is a well-documented source of atractyloside and carboxyatractyloside. wikipedia.orgoup.comtaylorfrancis.com This plant is native to the Mediterranean region. oup.commdpi.com Research has shown that the concentration of atractyloside in Atractylis gummifera can vary significantly depending on the geographical location. For instance, a study comparing plants from Sardinia and Sicily in Italy found a considerably higher concentration in the Sicilian plants. wikiwand.com
Xanthium Species (e.g., Xanthium strumarium, Xanthium sibiricum)
Xanthium strumarium, commonly known as cocklebur, is another species known to contain atractyloside and, more notably, its more toxic analog, carboxyatractyloside. wikipedia.orgwikipedia.orgnih.gov Consumption of this plant has been linked to toxicity. wikipedia.org Studies have detected atractyloside in the seeds of Xanthium strumarium, with concentrations observed to change with the seasons. researcherslinks.comvetdergikafkas.org For example, research has indicated that the atractyloside levels in the seeds are higher in the autumn months. vetdergikafkas.org Another species, Xanthium sibiricum, has also been identified as a source of atractyloside potassium salt. selleckchem.com
Callilepis Species (e.g., Callilepis laureola)
Callilepis laureola, a plant native to South Africa, is another significant source of atractyloside. wikipedia.orgoup.com Research has confirmed the presence of atractyloside and its analogs, including carboxyatractyloside and 6'-isovaleryl esters of both compounds, in the root-stock of this plant. journals.co.za In fact, the initial isolation of atractyloside from Callilepis laureola was prompted by investigations into its toxicity. journals.co.zanih.gov Further studies have identified the vacuole as the primary storage site for atractyloside within the cells of the plant's tuber. nih.gov
Atractylodes Species (e.g., Atractylodes macrocephala, Atractylodes lancea)
Several species within the Atractylodes genus, which are utilized in traditional Chinese medicine, have been found to contain atractyloside. nih.govmdpi.com Atractylodes macrocephala, known as "Baizhu," and Atractylodes lancea, known as "Cangzhu," are two such examples. sciopen.commdpi.com Research has identified atractyloside A in Atractylodes macrocephala, Atractylodes lancea, and Atractylodes japonica. nih.govsmolecule.com Studies have also quantified the atractyloside content in Atractylodes lancea and Atractylodes macrocephala, revealing significant levels of the compound. nih.govresearchgate.net
Other Asteraceae Family Members
Beyond the aforementioned genera, atractyloside has been found in other members of the Asteraceae family. These include Iphiona aucheri, Iphiona alsoeri, Pascalia glauca, and Wedelia glauca. wikipedia.orgwikiwand.com The presence of atractyloside and its analogs across such a diverse range of species within this family highlights its significance in plant biochemistry.
Factors Influencing Atractyloside Content in Plants
The concentration of atractyloside in plants is not static and can be influenced by several factors.
Genetic and Species Variation: The specific species and even the genetic makeup of a plant play a crucial role in determining its potential to produce atractyloside. mdpi.comnih.gov
Geographical Origin and Climate: The environment in which a plant grows significantly impacts its chemical composition. For example, studies on Atractylis gummifera have shown that atractyloside content is higher in plants from Sicily compared to Sardinia and is also elevated during colder months. wikiwand.commdpi.com
Time of Harvest: The developmental stage of the plant at the time of harvest can affect the concentration of atractyloside. mdpi.comnih.gov For instance, research on Xanthium strumarium seeds indicated an increase in atractyloside levels from August to October. vetdergikafkas.org
Plant Part: The distribution of atractyloside can vary within the plant. In Xanthium strumarium, for example, atractyloside was detected in the seeds but not in other parts of the plant. vetdergikafkas.org
Post-Harvest Processing: The way a plant is processed after harvesting can alter its atractyloside content. Drying or aging of plants like Atractylis gummifera can lead to the decarboxylation of the more toxic carboxyatractyloside to the less toxic atractyloside. nih.goveirai.org Similarly, traditional preparation methods like decoction (boiling in water) have been shown to degrade atractyloside through decomposition, hydrolysis, and saponification, which can reduce the toxicity of herbal medicines. nih.govresearchgate.net
Table 1. Plant Species Containing Atractyloside and its Analogs
| Genus | Species | Common Name | Compound(s) Found |
|---|---|---|---|
| Atractylis | gummifera | Stemless Atractylis, Pine Thistle | Atractyloside, Carboxyatractyloside |
| Xanthium | strumarium | Cocklebur | Atractyloside, Carboxyatractyloside |
| sibiricum | This compound | ||
| Callilepis | laureola | Atractyloside, Carboxyatractyloside, 6'-isovaleryl esters | |
| Atractylodes | macrocephala | Baizhu | Atractyloside A, Atractyloside |
| lancea | Cangzhu | Atractyloside A, Atractyloside | |
| japonica | Atractyloside A | ||
| Iphiona | aucheri | Atractyloside | |
| alsoeri | Atractyloside | ||
| Pascalia | glauca | Atractyloside | |
| Wedelia | glauca | Atractyloside |
Table 2. Atractyloside Content in Selected Plant Species
| Plant Species | Plant Part | Atractyloside Content (μg/g) | Reference |
|---|---|---|---|
| Atractylodes lancea | Rhizome | 8980 ± 148 | researchgate.net |
| Atractylodes macrocephala | Rhizome | 9230 ± 175 | researchgate.net |
| Xanthium strumarium | Seeds | 2570 ± 153 | researchgate.net |
| Xanthium strumarium | Seeds (August) | 3043 | vetdergikafkas.org |
| Xanthium strumarium | Seeds (September) | 3502 | vetdergikafkas.org |
| Xanthium strumarium | Seeds (October) | 3800 | vetdergikafkas.org |
Geographical and Seasonal Variations
The quantity of atractyloside in plants can differ significantly based on the geographical location of their growth and the season in which they are harvested. wikipedia.orgnih.gov These variations are influenced by factors such as climate, soil composition, genetics, and the time of harvest. nih.govnih.gov
Research on Atractylis gummifera has shown a distinct geographical influence on atractyloside concentration. A study comparing dried samples from Sardinia and Sicily in Italy revealed that the atractyloside content in the Sicilian plants was nearly five times higher than in those from Sardinia. wikipedia.orgwikiwand.com
Seasonal changes also play a critical role in the concentration of atractyloside. wikipedia.org In the case of Atractylis gummifera, a higher content of the compound was observed during the colder months in both the Sardinian and Sicilian regions. wikipedia.orgwikiwand.com Similarly, studies on Xanthium strumarium have demonstrated a progressive increase in atractyloside levels in the seeds as the plant matures through the later months of the growing season. vetdergikafkas.org For instance, the concentration in seeds was found to increase from August to October. vetdergikafkas.org Mature roots, stems, and leaves of the common cocklebur, however, have been found to lack atractyloside. nih.gov The more toxic analogue, carboxyatractyloside, is typically found in fresh plants and is decarboxylated to the less toxic atractyloside as the plant material is dried or ages. mdpi.com
The following table details the measured atractyloside content in the seeds of Xanthium strumarium over three months.
Table 1: Seasonal Variation of Atractyloside in Xanthium strumarium Seeds
| Month | Mean Atractyloside Concentration (mg/g) |
|---|---|
| August | 3.043 |
| September | 3.502 |
| October | 3.800 |
Data sourced from a 2021 study on atractyloside levels in Xanthium strumarium. vetdergikafkas.org
Different species within the Asteraceae family exhibit a wide range of atractyloside concentrations.
Table 2: Atractyloside Content in Various Dried Plant Species
| Plant Species | Atractyloside Content (μg/g of dried weight) |
|---|---|
| Atractylodes lancea | 8980 ± 148 |
| Atractylodes macrocephala | 9230 ± 175 |
| Xanthii Fructus (Xanthium sibiricum) | 2570 ± 153 |
| Atractylis gummifera | 1200–15700 (0.12%–1.57%) |
Data compiled from a 2013 study on toxic atractyloside in herbal medicines. nih.gov
Influence of Plant Preparation Techniques (e.g., Decoction, Infusion)
Traditional preparation techniques for herbal medicines, such as decoction and infusion, can significantly alter the chemical profile and concentration of active compounds like atractyloside. wikipedia.orgwikiwand.com
Decoction, which involves heating or boiling plant material in water, has been shown to reduce the toxicity of herbs containing atractyloside. nih.govdntb.gov.ua This hydrothermal processing facilitates the degradation of the atractyloside molecule through processes like decomposition, hydrolysis, and saponification. nih.govdntb.gov.uaresearchgate.net Research indicates that heating atractyloside with water for an extended period disrupts its structure, thereby reducing its toxic potential. nih.govresearchgate.net One study demonstrated that hydrothermal processing at 98°C for two hours could remove approximately 40% of the atractyloside content. nih.gov This degradation mechanism is a key reason why reports of intoxication from traditionally brewed herbal medicines are relatively rare, despite the use of plants known to contain these toxins. nih.gov
Infusion is another common method where hot water is poured over plant material and allowed to steep. wikipedia.orgtandfonline.com While this process also serves to extract chemical compounds, the specific effects on atractyloside concentration and degradation are less detailed in the available research compared to decoction. wikipedia.orgwikiwand.comtandfonline.com The final concentration of the compound in an infusion can be manipulated by either diluting or concentrating the extract after the initial preparation. wikipedia.orgwikiwand.com
Structural Aspects and Biosynthetic Pathways of Atractyloside and Analogs
Molecular Architecture of Atractyloside (B1665827)
Atractyloside is a hydrophilic glycoside composed of a hydrophobic diterpene core linked to a modified and sulfated glucose unit. wikipedia.org The complete structure was elucidated through advanced techniques, including NMR and X-ray diffractometry, which established the configurations of all its stereogenic centers. acs.orgnih.govacs.org
The foundational framework of atractyloside is a tetracyclic diterpene belonging to the ent-kaurane class. acs.orgacs.orgthieme-connect.com This polycyclic ring system provides the rigid, hydrophobic character of the molecule. wikipedia.org The ent-kaurane skeleton is a common structural motif in a variety of natural products isolated from plant families like Asteraceae and Lamiaceae. thieme-connect.com
A modified D-(+)-glucose molecule is attached to the C2 hydroxyl group of the diterpene backbone via a β-glycosidic bond. wikipedia.orgacs.org The glucose moiety itself is further modified:
An isovaleric acid residue is esterified at the C2' position. wikipedia.org
Two sulfate (B86663) groups are attached as esters to the C3' and C4' positions. wikipedia.org
Under physiological conditions, the two sulfate groups and the carboxyl group on the diterpene backbone are deprotonated, giving the atractyloside molecule a triple negative charge. wikipedia.org While the structure was long studied, some ambiguity regarding the precise stereochemistry of the glycosidic bond existed until crystallographic studies provided definitive confirmation. uni-muenchen.de
When the glycoside portion is removed from atractyloside through hydrolysis, the remaining diterpene structure is known as atractyligenin (B1250879) . wikipedia.org This aglycone is the core diterpenoid that serves as the attachment point for the sugar. thieme-connect.commdpi.com Atractyligenin itself has been the subject of numerous chemical modification studies to explore the biological properties of its derivatives. mdpi.com
Glycosidic Linkages and Sulfation
Structural Analogs: Carboxyatractyloside (B560681) (CATR) and Epi-Atractyloside
Atractyloside is often found in nature alongside structurally similar analogs, most notably carboxyatractyloside (CATR).
Carboxyatractyloside (CATR): The primary difference between atractyloside (ATR) and CATR lies at the C4 position of the ent-kaurane skeleton. wikipedia.org CATR possesses an additional carboxyl group at this position, making it a dicarboxylic acid derivative, whereas ATR has a single carboxyl group. wikipedia.orgacs.orgwikipedia.org This seemingly minor change significantly impacts its biological potency, with CATR being approximately 10 times more potent as an inhibitor of the mitochondrial ADP/ATP translocase. wikipedia.org
Epi-Atractyloside (epi-ATR): This compound is a stereoisomer of atractyloside. The key structural difference is the stereochemistry of the carboxyl group at the C4 position of the diterpene framework. In atractyloside, this group is in an axial position, while in epi-atractyloside, it is in an equatorial position, a configuration that is similar to that of CATR. nih.govtandfonline.com
| Feature | Atractyloside (ATR) | Carboxyatractyloside (CATR) |
|---|---|---|
| Molecular Formula | C30H46O16S2 | C31H46O18S2 nih.gov |
| Molar Mass | 726.81 g·mol−1 | 770.81 g·mol−1 wikipedia.org |
| Key Structural Difference | Single carboxyl group at C4 of the diterpene backbone. wikipedia.org | Two carboxyl groups at C4 of the diterpene backbone. wikipedia.orgwikipedia.org |
| Stereochemistry at C4 | Axial carboxyl group. wikipedia.orgnih.gov | One axial and one equatorial carboxyl group. nih.gov |
Research into Biosynthetic Pathways of Atractyloside-Type Diterpenoids
The biosynthesis of ent-kaurane diterpenoids is a complex process involving multiple enzymatic steps. mdpi.com The foundational C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are produced in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com
From these precursors, a series of cyclization reactions form the characteristic tetracyclic ent-kaurane skeleton. Further research suggests that carboxyatractyloside (CATR) acts as the biosynthetic precursor to atractyloside (ATR). nih.govtandfonline.com The conversion likely involves a decarboxylation step. The subsequent glycosylation and sulfation steps attach and modify the sugar moiety to produce the final active compounds. Studies on various plants, including coffee species, have identified a range of atractyligenin glycosides with different modifications, indicating a diverse and branched biosynthetic network responsible for producing these compounds. mdpi.comacs.org
Molecular Mechanisms of Atractyloside Action
Interaction with Adenine (B156593) Nucleotide Translocase (ANT)
Atractyloside (B1665827) potassium salt exerts its effects by targeting the Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier protein. medchemexpress.commedkoo.comselleckchem.com This protein is responsible for the vital exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, a process central to cellular energy supply. caymanchem.comsigmaaldrich.comapexbt.com
Atractyloside is recognized as a powerful and highly specific inhibitor of the ANT. medchemexpress.commedchemexpress.commdpi.comabmole.com Its molecular structure allows it to bind with high affinity to the translocase. Research has determined the inhibitor constant (Ki) for atractyloside, quantifying its binding affinity. These values demonstrate a potent interaction, though they can vary depending on the specific mitochondrial source. researchgate.net
| Parameter | Tissue Source (Mitochondria) | Value |
| Ki of Atractyloside | Cancer-produced colon-rectal metastasis (C-PCM) | ~0.25 µM |
| Ki of Atractyloside | Anterolateral-located parts of the colon-rectal metastasis (A-PCM) | ~1 µM |
| Data sourced from research on different mitochondrial preparations. researchgate.net |
The mechanism of inhibition is competitive. mdpi.comresearchgate.net Atractyloside potassium salt directly competes with ADP for the binding site on the ANT. mdpi.com By occupying this site, it physically obstructs the binding and subsequent translocation of ADP from the cytoplasm into the mitochondrial matrix. medkoo.comapexbt.com This prevents the export of newly synthesized ATP from the matrix to the cytoplasm, effectively halting the exchange process catalyzed by the ANT. sigmaaldrich.comapexbt.com
The ANT facilitates nucleotide exchange by alternating between two principal conformational states: the cytoplasmic-facing "c-state" and the matrix-facing "m-state". mdpi.com The binding of a nucleotide substrate drives the transition between these states, allowing for transport across the membrane. Atractyloside and another specific inhibitor, bongkrekic acid, are crucial tools for studying these states because they lock the translocase in a specific conformation. mdpi.com this compound specifically binds to and stabilizes the ANT in the "c-state". mdpi.comresearchgate.net By locking the carrier protein in this outward-facing conformation, it prevents the conformational cycling required for ADP and ATP transport, thereby inhibiting the carrier's function. mdpi.com
Competitive Inhibition of ADP/ATP Exchange
Impact on Mitochondrial Energy Metabolism
By inhibiting the ANT, this compound causes immediate and severe consequences for mitochondrial energy production.
Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of ATP. This process is tightly coupled; the transport of electrons through the respiratory chain is linked to the synthesis of ATP (phosphorylation). sigmaaldrich.com A continuous supply of ADP to the mitochondrial matrix is essential for ATP synthase to function and for oxidative phosphorylation to proceed. sigmaaldrich.com this compound breaks this cycle by blocking the entry of ADP into the mitochondria. caymanchem.com Without the substrate ADP, ATP synthase activity ceases, which in turn inhibits the flow of electrons down the electron transport chain, leading to a reduction in oxygen consumption and a complete disruption of oxidative phosphorylation. apexbt.com Morphological changes in mitochondria, such as becoming spherical with a translucent matrix, have been observed following treatment, indicating severe metabolic distress. apexbt.com
| Atractyloside Concentration | Duration of Treatment | Reduction in Relative ATP Content |
| 7.5 µM | 10 minutes | 48% |
| 10 µM | 10 minutes | 63% |
| 15 µM | 10 minutes | 66% |
| Data from studies on arteriolar smooth muscle cells. apexbt.com |
The inhibition also dramatically alters the ATP/ADP ratios in different cellular compartments. While the cytoplasmic ATP/ADP ratio plummets due to the lack of ATP export from the mitochondria, the intramitochondrial ATP/ADP ratio can paradoxically increase because the ATP that is present cannot be exported in exchange for ADP. apexbt.com This compartmental shift cripples cellular processes that depend on cytoplasmic ATP for energy.
Effects on Mitochondrial Respiratory Chain Complexes (e.g., Complex I, Complex IV)
Atractyloside (ATR) indirectly affects the mitochondrial respiratory chain (MRC) by disrupting the supply of adenosine diphosphate (ADP) to the mitochondrial matrix. The primary target of atractyloside is the ADP/ATP carrier, not the respiratory complexes themselves. vaia.comcaymanchem.com By inhibiting the translocation of ADP into the mitochondria, ATP synthesis via oxidative phosphorylation is halted. vaia.comdroracle.ai This disruption leads to a decrease in the activity of the electron transport chain as the electrochemical gradient becomes less effective. vaia.com
Research on free fatty acid (FFA)-treated HepG2 cells has shown that treatment with atractyloside can lead to a significant decrease in the activity of MRC complexes I and IV. nih.govresearchgate.netnih.gov This inhibition of mitochondrial activity is a key part of the cellular response to the energy stress induced by the compound. nih.gov
| Complex | Observed Effect | Reference |
|---|---|---|
| Complex I | Significantly decreased activity following ATR treatment. | nih.govresearchgate.netnih.gov |
| Complex IV | Significantly decreased activity following ATR treatment. | nih.govresearchgate.netnih.gov |
Modulation of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a critical component of energy production, driving the synthesis of ATP. oup.com Atractyloside treatment leads to a significant decrease in the mitochondrial membrane potential. nih.govresearchgate.netspkx.net.cn This reduction is a direct consequence of inhibiting the ADP/ATP translocase, which disrupts the proton-motive force. vaia.comoup.com Studies using fluorochromes like JC-1 and MitoTracker Red have visually and quantitatively confirmed this effect, showing a loss of potential in response to atractyloside. nih.govoup.com The decline in membrane potential is a key indicator of mitochondrial dysfunction induced by the toxin. spkx.net.cnoup.com
Influence on Mitochondrial Permeability Transition Pore (mPTP)
Atractyloside is a well-documented inducer of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane. nih.govspkx.net.cnoup.com The mPTP is thought to involve several components, including the adenine nucleotide translocator (ANT). oup.comahajournals.orgpnas.org By binding to the ANT on the cytosolic side, atractyloside locks the translocator in its "c" conformation, which is believed to facilitate the opening of the mPTP. oup.com
The opening of the mPTP leads to an abrupt increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa in size. oup.compnas.org This event dissipates the mitochondrial membrane potential, causes mitochondrial swelling, and can lead to the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death pathways. oup.comspkx.net.cnresearchgate.net The ability of atractyloside to induce the mPTP is a central aspect of its toxic mechanism. oup.comoup.com While atractyloside is a known inducer, its effect can be context-dependent. For instance, in one study on coated-platelet synthesis, atractyloside did not increase the percentage of cells undergoing the full process but did enhance the surface exposure of phosphatidylserine, an indicator of apoptosis-related events. ahajournals.orgahajournals.org
Effects on Other Mitochondrial Transport Systems
While the primary role of the adenine nucleotide translocator is the exchange of ADP and ATP, research has revealed its capability to transport other nucleotides, including guanine (B1146940) nucleotides. physiology.org Studies in isolated heart mitochondria have characterized two distinct mechanisms for guanine nucleotide transport across the inner mitochondrial membrane. physiology.orgplos.org
One pathway is an atractyloside-sensitive carrier . This carrier is consistent with the well-characterized ATP/ADP translocase. physiology.org It is capable of transporting guanosine (B1672433) diphosphate (GDP) and guanosine triphosphate (GTP), but this transport is competitively inhibited by physiological concentrations of ATP. physiology.orgresearchgate.net This suggests that under normal cellular conditions where ATP is abundant, this carrier is unlikely to be a significant route for guanine nucleotide transport. physiology.org
The second mechanism is an atractyloside-insensitive carrier . This pathway transports GMP, GDP, and GTP at roughly equal, albeit slow, rates. physiology.org Given that the requirement for guanine nucleotide transport is relatively low in non-dividing tissues like the heart, this slow transport process may represent the primary physiological mechanism for maintaining the mitochondrial matrix pool of guanine nucleotides. physiology.org
| Characteristic | Atractyloside-Sensitive Carrier (ATP/ADP Translocase) | Atractyloside-Insensitive Carrier |
|---|---|---|
| Sensitivity to Atractyloside | Sensitive (Inhibited) | Insensitive |
| Substrate Preference | Prefers GDP over GTP; does not transport GMP or IMP. | Transports GMP, GDP, and GTP at similar rates; does not transport IMP, guanine, or guanosine. |
| Effect of ATP | Transport is completely inhibited by physiological ATP concentrations. | Transport is not inhibited by ATP. |
| Transport Rate (Vmax) | Relatively high (e.g., 946 ± 53 pmol·mg⁻¹·min⁻¹ for GDP without ATP). | Slow (e.g., 48.7 ± 1.4 pmol·mg⁻¹·min⁻¹ for GTP). |
| Physiological Role | Likely insignificant for guanine nucleotide transport in vivo due to ATP inhibition. | May be the primary physiological mechanism for matrix guanine nucleotide uptake. |
The transport of phosphate (B84403) (Pi) and adenine nucleotides is intricately linked. Besides the well-known phosphate-hydroxide exchanger and the atractyloside-sensitive ATP/ADP translocase, other pathways exist. pnas.org Research has identified a mersalyl-insensitive pathway that can exchange ATP, ADP, and phosphate. This system is, however, inhibited by atractyloside. pnas.org
Furthermore, studies using carboxyatractyloside (B560681) to block the main translocase have revealed an alternative, insensitive transport system in rat liver mitochondria. nih.gov This carrier allows for the unidirectional influx and efflux of adenine nucleotides. Evidence suggests this system can transport either adenine nucleotides (preferably as a complex with Mg2+) or phosphate. nih.gov A key feature of this pathway is that the net movement of adenine nucleotides can be coupled to the movement of phosphate in the opposite direction, providing a mechanism for adjusting the size of the adenine nucleotide pool within the mitochondrial matrix. nih.gov Increasing external phosphate concentrations can decrease adenine nucleotide influx, suggesting competition for the same carrier. nih.gov
Cellular and Subcellular Effects of Atractyloside in Vitro and Cellular Studies
Induction of Programmed Cell Death Pathways
Atractyloside (B1665827) is a known inducer of apoptosis, or programmed cell death. sigmaaldrich.com Its ability to trigger this process is fundamentally linked to its inhibitory effect on mitochondrial function, which disrupts cellular energy balance and initiates signaling cascades that culminate in cell death.
The pro-apoptotic effects of atractyloside have been observed across various cell types, often in a concentration-dependent manner. In cancer cell lines, atractyloside has demonstrated the ability to inhibit proliferation and viability. For instance, in human hepatoma HepG2 cells, concentrations of 10 and 20 μM were found to inhibit cell viability. medchemexpress.commedchemexpress.com Furthermore, in a model of gefitinib-resistant non-small-cell lung cancer cells, atractyloside inhibited proliferation at concentrations between 1 and 5 µM over a 48-hour period. medchemexpress.commedchemexpress.com Studies on colon cancer cells also showed that atractyloside could significantly inhibit cell migration, with a notable effect at a concentration of 50 μM. amegroups.cn
Table 1: Effects of Atractyloside Potassium Salt on Cell Viability and Proliferation
| Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HepG2 (Human Hepatoma) | 10 µM, 20 µM | Not Specified | Inhibition of cell viability | medchemexpress.commedchemexpress.com |
| Gefitinib-Resistant NSCLC | 1-5 µM | 48 hours | Inhibition of cell proliferation | medchemexpress.commedchemexpress.com |
| Colon Cancer Cells (RKO/HCT116) | 50 µM | Not Specified | Significant inhibition of cell migration | amegroups.cn |
A critical event in the intrinsic pathway of apoptosis is mitochondrial outer membrane permeabilization (MOMP), which leads to the release of apoptogenic factors into the cytoplasm. nih.gov Among these factors, cytochrome c plays a pivotal role. nih.gov Under normal conditions, cytochrome c is essential for the mitochondrial electron transport chain. nih.gov However, upon an apoptotic stimulus, its release into the cytoplasm triggers the formation of the apoptosome, a complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. nih.gov The induction of apoptosis by atractyloside is linked to its ability to trigger the release of cytochrome c from the mitochondria, a consequence of its primary inhibitory action on the adenine (B156593) nucleotide translocator (ANT). nih.govresearchgate.net
Apoptosis Induction at Specific Concentrations
Regulation of Cellular Energy Homeostasis and Metabolic Pathways
By inhibiting ADP/ATP exchange across the inner mitochondrial membrane, atractyloside directly perturbs the cell's energy status, leading to an increased ADP/ATP ratio. nih.govnih.gov This shift in cellular energy homeostasis activates key sensor proteins and signaling pathways that govern metabolic processes.
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the cellular AMP/ATP or ADP/ATP ratio. Multiple studies have shown that this compound treatment leads to the activation and phosphorylation of AMPK (p-AMPK). medchemexpress.commedchemexpress.comchemondis.comhycultec.de This activation is a direct consequence of the mitochondrial dysfunction induced by the compound. nih.gov For example, in free fatty acid-treated HepG2 cells, atractyloside was shown to increase the protein level of AMPKα. nih.govnih.gov The activation of the AMPK pathway is a central node through which atractyloside exerts its broader effects on cellular metabolism.
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, and its activity is suppressed under conditions of low cellular energy. The AMPK and mTORC1 pathways are often inversely regulated; activation of AMPK typically leads to the inhibition of mTORC1. Research demonstrates that this compound inhibits mTOR activity. medchemexpress.commedchemexpress.comchemondis.comhycultec.de In mouse models of liver steatosis, treatment with the compound resulted in a decrease in the phosphorylation of mTOR (p-mTOR) and a reduced p-mTOR/mTOR ratio. medchemexpress.comchemicalbook.com This inhibitory effect on mTORC1 signaling is a key mechanism downstream of AMPK activation, contributing to the compound's effects on autophagy and lipid metabolism. nih.gov
Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. It is a critical mechanism for maintaining cellular homeostasis, especially in response to nutrient starvation or organelle damage. This compound is a known activator of autophagy. medchemexpress.commedchemexpress.comchemondis.comhycultec.de This activation is mediated through the ANT-AMPK-mTORC1 signaling axis. medchemexpress.comchemicalbook.com
In models of non-alcoholic fatty liver disease (NAFLD), atractyloside has shown potential to alleviate lipid accumulation. Specifically, in HepG2 cells with induced steatosis, low concentrations of atractyloside (2.5–7.5 μM) were found to activate autophagy, which accelerated the degradation of triglycerides. medchemexpress.commedchemexpress.com Further investigation revealed that atractyloside treatment increased the expression of the autophagy-related protein LC3B and promoted autophagic flux. nih.govnih.gov The study identified 7.5 μM as the ideal concentration for mitigating steatosis in this cellular model, linking the effect to the activation of the AMPK/mTOR pathway. nih.govnih.gov
Table 2: Effects of this compound on Hepatocellular Steatosis Models (HepG2 cells)
| Concentration | Duration | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| 2.5-7.5 µM | 24 hours | Activated autophagy; accelerated degradation of triglycerides (TGs) | Not Specified | medchemexpress.commedchemexpress.com |
| 7.5 µM | 24 hours | Increased protein level of AMPKα; decreased p-mTOR/mTOR ratio; increased LC3B levels; accelerated lipid degradation | Activation of autophagy via the AMPK/mTOR pathway induced by an increased ADP/ATP ratio | nih.gov |
Effects on Glucose and Pyruvate (B1213749) Metabolism
Atractyloside significantly influences cellular energy metabolism by altering the utilization of glucose and pyruvate. In studies using rat diaphragm muscle, the presence of 1.2 mM atractyloside was found to decrease oxygen uptake when incubated with 5.6 mM glucose. amegroups.cnnih.gov This was accompanied by a reduction in glycogen (B147801) synthesis and carbon dioxide production. amegroups.cnnih.gov Conversely, lactate (B86563) formation from glucose was observed to increase, while the formation of phosphoglycerate was diminished fivefold. amegroups.cnnih.gov These findings suggest that atractyloside prompts a shift towards anaerobic-like conditions within the tissue. amegroups.cn
When pyruvate is the substrate, atractyloside also leads to a decrease in oxygen uptake. amegroups.cnnih.gov It is proposed that atractyloside induces a rise in the intracellular concentration of pyruvate and a deficiency in ATP. amegroups.cn This state consequently stimulates glycolysis and pyruvate dismutation as the cell attempts to compensate for the reduced mitochondrial ATP production. amegroups.cn Further research on Ehrlich ascites tumor cells showed that atractyloside treatment led to increased glucose consumption and lactate production, with a lactate to glucose ratio of 1.9 after 24 hours. researchgate.net In precision-cut pig kidney and liver slices, atractyloside at concentrations of 500 µM or greater significantly inhibited pyruvate-stimulated gluconeogenesis. biorxiv.org This inhibition of glucose production from non-carbohydrate precursors further underscores its impact on central carbon metabolism. biorxiv.org
Table 1: Effects of Atractyloside on Glucose and Pyruvate Metabolism in Rat Diaphragm Muscle
| Parameter | Substrate | Effect of Atractyloside | Reference |
| Oxygen Uptake | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |
| Glycogen Synthesis | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |
| Carbon Dioxide Production | Glucose (5.6mM) | Decreased | amegroups.cnnih.gov |
| Lactate Formation | Glucose (5.6mM) | Increased | amegroups.cnnih.gov |
| Phosphoglycerate Formation | Glucose (5.6mM) | Diminished fivefold | amegroups.cnnih.gov |
| Oxygen Uptake | Pyruvate | Decreased | amegroups.cnnih.gov |
Alterations in Cellular Lipid Profiles (e.g., Phospholipids (B1166683), Triglycerides)
Atractyloside has been shown to induce tissue-specific alterations in cellular lipid profiles. In studies utilizing precision-cut pig kidney slices, atractyloside caused a significant, concentration-dependent reduction in both total and individual phospholipid levels. biorxiv.org However, in liver slices, the same study observed a slight but not statistically significant increase in total and individual phospholipids following exposure to atractyloside. biorxiv.org In contrast, triglyceride levels were not affected by atractyloside in either kidney or liver slices. biorxiv.org
In a different model using steatosis HepG2 cells treated with free fatty acids, low concentrations (2.5, 5, and 7.5 µM) of atractyloside were found to accelerate the degradation of triglycerides. medchemexpress.com This effect is linked to the activation of autophagy, a cellular process for degrading and recycling cellular components. medchemexpress.com
Table 2: Effect of Atractyloside on Lipid Profiles in Kidney and Liver Slices
| Tissue | Lipid Component | Effect of Atractyloside | Reference |
| Kidney Slices | Total Phospholipids | Significantly Reduced (Concentration-dependent) | biorxiv.org |
| Kidney Slices | Individual Phospholipids | Significantly Reduced (Concentration-dependent) | biorxiv.org |
| Kidney Slices | Triglycerides | Not Affected | biorxiv.org |
| Liver Slices | Total Phospholipids | Slight, Non-significant Increase | biorxiv.org |
| Liver Slices | Individual Phospholipids | Slight, Non-significant Increase | biorxiv.org |
| Liver Slices | Triglycerides | Not Affected | biorxiv.org |
Modulation of Cellular Signaling Cascades
Transcription Factor Activation (e.g., AP-2, IRF3)
Atractyloside can modulate cellular signaling pathways by influencing the activation of key transcription factors. Research has demonstrated that a form of atractyloside, Atractyloside A, can increase the phosphorylation of Interferon Regulatory Factor 3 (IRF3). nih.gov Phosphorylation is a critical step in the activation of IRF3, which then translocates to the nucleus to regulate the transcription of target genes, including type I interferons. nih.govnih.gov
The activation of Activator Protein-2 (AP-2), another important transcription factor, can be indirectly influenced by compounds that affect mitochondrial function. In a study on ceramide-induced gene expression, the inhibition of the mitochondrial megachannel by carboxyatractyloside (B560681), a compound structurally and functionally related to atractyloside, was shown to prevent the activation of AP-2. frontiersin.org This suggests that mitochondrial integrity, which is disrupted by atractyloside, is a prerequisite for the activation of AP-2 in certain signaling cascades. frontiersin.org
Oxidative Stress Response and ROS Generation
Atractyloside is known to induce the generation of reactive oxygen species (ROS) in the respiratory chain as a consequence of its inhibition of the mitochondrial ADP/ATP carrier. This inhibition of mitochondrial ATP synthesis can lead to conditions of increased oxidative stress. Studies using precision-cut liver slices showed that atractyloside at concentrations of 200 µM or higher caused a significant increase in lipid peroxidation, a marker of oxidative damage. biorxiv.org
However, the manifestation of oxidative damage can be cell-type and context-dependent. In experiments with cultured human retinal pigment epithelial (RPE) cells, treatment with atractyloside alone did not lead to an increase in malondialdehyde (MDA)-protein adducts or 8-hydroxydeoxyguanosine (8-OHdG) formation, which are markers for oxidative damage to proteins and DNA, respectively. This indicates that while atractyloside induces ROS production, the subsequent cellular damage may be mitigated by cellular antioxidant systems or vary between different experimental models.
Impact on Cellular Proliferation and Differentiation
Atractyloside has demonstrated significant effects on cellular proliferation. In cultured Ehrlich ascites tumor cells, a 3 mM concentration of atractyloside inhibited cell growth by 70% over 24 hours and was found to retard the progression of the cell cycle. researchgate.net Similarly, atractyloside has been shown to inhibit the proliferation of gefitinib-resistant non-small-cell lung cancer (NSCLC) cells. Further studies revealed that it can suppress the proliferation of H1975 NSCLC cells when used in combination with TKI-inhibitors like gefitinib (B1684475) and erlotinib.
In the context of colon cancer, atractyloside has been found to inhibit the migration of colon cancer cells, a key process in tumor metastasis. The mechanism of its anti-proliferative effects appears to involve the modulation of mitochondrial function. In SH-SY5Y cells, anti-proliferative agents, including atractyloside, cause the release of the protein parkin from the mitochondria. This event is linked to changes in mitochondrial biogenesis, suggesting that parkin's role may shift from regulating mitochondrial biogenesis in proliferating cells to other functions in differentiated or quiescent cells.
Table 3: Effects of Atractyloside on Cellular Proliferation
| Cell Type | Effect | Mechanism/Observation | Reference |
| Ehrlich Ascites Tumor Cells | Inhibited cell growth by 70% | Retarded cell cycle progression | researchgate.net |
| Gefitinib-Resistant NSCLC (H1975) | Inhibited proliferation | Synergistic effect with gefitinib and erlotinib | |
| Colon Cancer Cells | Inhibited cell migration | --- | |
| SH-SY5Y Cells | Release of parkin from mitochondria | Linked to changes in mitochondrial biogenesis |
Effects on Macrophage Polarization
Atractyloside A has been identified as a modulator of macrophage polarization. nih.gov Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory and tissue-reparative M2 phenotype. In both in vitro and in vivo studies related to influenza B virus infection, Atractyloside A treatment was shown to significantly reduce the proportion of M1-type macrophages while increasing the proportion of M2-type macrophages. nih.govfrontiersin.org This shift from an M1 to an M2 phenotype suggests that atractyloside can regulate immune responses by promoting an anti-inflammatory and tissue-repairing macrophage profile. nih.gov
Cytoskeletal and Morphological Changes (e.g., Tubulin Network, Mitochondrial Morphology)
This compound induces significant alterations to both the cytoskeleton and mitochondrial ultrastructure. In vitro studies have demonstrated that these changes are key components of the compound's cellular effects, impacting cell integrity, morphology, and function.
Tubulin Network Disruption
The microtubule cytoskeleton is crucial for maintaining cell shape, motility, and division. Research indicates that atractyloside can disrupt this network. researchgate.net In studies using colon cancer cells (RKO and HCT116), treatment with atractyloside resulted in notable changes to the microtubule cytoskeleton. nih.govamegroups.org Immunofluorescence staining of α-tubulin revealed that as the concentration of atractyloside increased, the microtubule networks became sparse and disordered compared to control cells. nih.govamegroups.orgamegroups.cn This disruption of the tubulin network is linked to changes in the movement and morphology of cancer cells. nih.govamegroups.org The disorganization of the cytoskeleton is a significant finding, as ATP depletion, a known consequence of atractyloside's inhibition of mitochondrial ATP synthesis, profoundly affects the structure and function of cytoskeletal components like F-actin filaments, leading to their fragmentation. frontiersin.orgfrontiersin.org
Table 1: Effects of Atractyloside on the Tubulin Network in Colon Cancer Cells
| Cell Line | Atractyloside Concentration | Observed Effect on Microtubule Cytoskeleton | Reference |
| RKO | 25 µM | Became sparse and disordered | nih.gov |
| RKO | 50 µM | Became sparse and disordered; obvious cell damage | nih.gov |
| HCT116 | 25 µM | Became sparse and disordered | nih.gov |
| HCT116 | 50 µM | Became sparse and disordered; obvious cell damage | nih.gov |
Mitochondrial Morphology Alterations
Atractyloside is well-known for inducing the mitochondrial permeability transition (MPT), which leads to profound changes in mitochondrial morphology. jneurosci.org One of the most prominent effects is mitochondrial swelling. researchgate.net In isolated rat liver mitochondria, atractyloside has been shown to induce significant swelling, an effect that can be monitored by changes in light absorbance. researchgate.net This swelling is associated with the release of apoptogenic factors from the mitochondria. researchgate.net
Electron microscopy studies have further detailed these morphological changes. For instance, while not directly induced by atractyloside in this specific study, research on mitochondrial morphology has shown that the state of the adenine nucleotide translocator (ANT), which atractyloside inhibits, influences mitochondrial conformation. mdpi.com The inhibition of ANT by atractyloside locks the transporter in a specific conformation, which is linked to changes in the mitochondrial matrix and intermembrane space. mdpi.com Atractyloside is known to derange mitochondrial morphology, a key event in its induction of apoptosis at low doses in vitro. researchgate.net The compound's ability to trigger massive swelling in isolated mitochondria has been confirmed in multiple experimental settings. nih.gov
Table 2: Atractyloside-Induced Mitochondrial Morphological Changes
| System | Atractyloside Concentration | Observed Morphological Change | Reference |
| Isolated Rat Liver Mitochondria | 100 µM | Induction of mitochondrial swelling | researchgate.net |
| General In Vitro Studies | Low doses | Deranged mitochondrial morphology | researchgate.net |
| Isolated Mitochondria | Not specified | Massive swelling | nih.gov |
Research Methodologies and Analytical Approaches for Atractyloside Studies
Isolation and Purification Techniques
The initial step in studying atractyloside (B1665827) potassium salt often involves its extraction and purification from plant materials, most notably from species of the Asteraceae family such as Atractylis gummifera, Xanthium strumarium, and Callilepis laureola. nih.govoup.comresearchgate.net
Extraction Methods from Plant Matrices
The extraction of atractyloside from plant tissues, typically the roots or seeds, is the primary step for its isolation. Various solvent-based methods have been employed to efficiently extract this compound.
One common approach involves the homogenization of the plant material, such as the roots of Atractylis gummifera, in a solvent like 98% ethanol. The mixture is then subjected to extraction for a period, which can range up to three hours, at varying temperatures. Following extraction, the homogenate is filtered, and the resulting filtrate is evaporated to yield a crude extract. Another documented method for extracting atractyloside from Xanthium strumarium seeds involves heating the powdered seeds with purified water in a process known as heated-reflux. This is typically repeated to maximize the yield of the extract, which is then filtered and concentrated under reduced pressure.
Solid-phase extraction (SPE) is another refined technique used for the extraction and cleanup of atractyloside from complex samples, including biological fluids and plant extracts. nih.govresearchgate.net This method often utilizes cartridges containing a solid adsorbent, such as the Oasis HLB, which is a hydrophilic-lipophilic balanced polymer. The process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target compound. For instance, a revised SPE method for atractyloside and its analogue, carboxyatractyloside (B560681), involved conditioning the cartridge with methanol (B129727) and deionized water, followed by an extraction buffer. The sample, after pre-treatment with acetonitrile (B52724) and centrifugation, was loaded onto the cartridge. This technique has proven effective for preparing samples for subsequent analysis by liquid chromatography. oup.com
Chromatographic Separation (e.g., Thin-Layer Chromatography, High-Speed Counter-Current Chromatography, Column Chromatography)
Following initial extraction, various chromatographic techniques are employed to separate atractyloside potassium salt from other co-extracted compounds.
Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method used for the separation and preliminary identification of atractyloside. In this technique, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a plate. The extract is spotted onto the plate, which is then developed in a chamber containing a suitable solvent system. For atractyloside, a common mobile phase consists of a mixture of chloroform, methanol, and water. After development, the separated compounds can be visualized. For atractyloside and related compounds, spraying the plate with a 0.5% vanillin (B372448) solution in 50% phosphoric acid is a method used for visualization. The purity of fractions during purification can also be assessed using TLC by observing the presence of single or multiple spots.
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the analyte. This makes it a valuable tool for the preparative separation of natural products. Atractyloside is listed as a compound that can be separated using HSCCC. made-in-china.comanalyticalgroup.net The technique relies on partitioning the components of a mixture between two immiscible liquid phases. While specific, detailed protocols for the HSCCC separation of this compound are not extensively documented in readily available literature, the general principle involves selecting a suitable two-phase solvent system where the target compound has an optimal partition coefficient. The instrument, which can be a production-scale model like the HSCCC TSS-M10, is then operated at a specific revolution speed and flow rate to achieve separation. made-in-china.com
Column Chromatography: Column chromatography is a fundamental purification technique widely used in the isolation of natural products, including atractyloside. wikipedia.orgyoutube.com In this method, a glass column is packed with a stationary phase, most commonly silica gel or alumina. wikipedia.orgyoutube.comscitechnol.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. wikipedia.orgyoutube.com Separation occurs as different compounds in the extract move through the column at different rates based on their affinity for the stationary and mobile phases. For polar compounds like glycosides, a polar stationary phase (normal-phase chromatography) is often used. The selection of the mobile phase is critical and is often guided by preliminary TLC analysis to achieve effective separation. wikipedia.org Fractions are collected as the mobile phase elutes from the column and are analyzed for the presence and purity of the desired compound. For instance, DEAE-Cellulose has been used as a stationary phase in the column chromatographic purification of atractyloside derivatives.
Purity Assessment Methodologies
The assessment of purity is a critical step to ensure that the isolated this compound is free from contaminants and suitable for use as a reference standard or for further scientific investigation.
The purity of atractyloside is commonly determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. albtechnology.com Commercial reference standards of atractyloside often state a purity of ≥98% as determined by HPLC. albtechnology.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for both structural elucidation and purity assessment. By analyzing the NMR spectrum, the presence of impurities can be detected. Commercial suppliers of this compound reference standards often provide certification of purity based on both HPLC and NMR data. albtechnology.com
Thin-Layer Chromatography, as mentioned earlier, can also serve as a qualitative assessment of purity. A single, well-defined spot after development and visualization suggests a high level of purity, whereas the presence of multiple spots indicates the presence of impurities. The purity of isolated atractyloside has been reported to be around 98-99% based on binding studies on mitochondrial membranes after a multi-step purification process involving TLC.
Quantification and Detection Assays
Accurate and sensitive analytical methods are essential for the quantification and detection of this compound in various matrices, from plant extracts to biological samples in toxicological studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of atractyloside. It offers high resolution, sensitivity, and reproducibility. Various HPLC methods have been developed for the determination of atractyloside and its related compound, carboxyatractyloside.
One method utilized an Agilent ZORBAX SB-phenyl column with a gradient elution of acetonitrile and a sodium phosphate (B84403) buffer at a specific pH and temperature. The detection was carried out using a UV detector at 203 nm. Another approach employed an XTerra® phenyl column with a mobile phase composed of acetonitrile (containing 10% isopropyl alcohol) and an ammonium (B1175870) acetate (B1210297) buffer. oup.comoup.com The inclusion of isopropanol (B130326) in the mobile phase was found to improve peak shape and resolution. oup.comoup.com
HPLC-Mass Spectrometry (MS) and Tandem MS (MS/MS)
The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) provides a highly specific and sensitive method for the unequivocal identification and quantification of atractyloside, even at very low concentrations. nih.govresearchgate.net
A validated method for quantifying atractyloside and carboxyatractyloside in blood and urine utilizes HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS). nih.govoup.comoup.com This method involves solid-phase extraction for sample preparation, followed by chromatographic separation on an XTerra® phenyl column. oup.comoup.com The mass spectrometric detection is performed using a quadrupole-orbitrap high-resolution detector with heated electrospray ionization in the negative ion mode. oup.com This approach allows for the monitoring of specific precursor and product ions, ensuring high specificity. For example, in one study, the transition of m/z 725.3 → 645.4 was monitored for atractyloside. researchgate.net The method was validated according to forensic toxicology standards, demonstrating good precision and accuracy with a limit of quantification as low as 0.17 µg/L for atractyloside in whole blood. nih.govoup.com
The table below summarizes the parameters of a validated HPLC-HRMS/MS method for the quantification of Atractyloside (ATR) and Carboxyatractyloside (CATR). oup.comoup.com
| Parameter | Value/Description |
| Chromatographic System | |
| HPLC System | Ultimate® 3000 |
| Column | XTerra® phenyl (150 mm x 2.1 mm, 3.5 µm) |
| Column Temperature | +50°C |
| Mobile Phase A | Acetonitrile (10% isopropyl alcohol) |
| Mobile Phase B | 5 mM ammonium acetate buffer (pH 4.5) |
| Flow Rate | 250 µL/min |
| Injection Volume | 10 µL |
| Run Time | 12.5 min |
| Mass Spectrometry System | |
| Detector | Quadrupole-Orbitrap High-Resolution Detector |
| Ionization Mode | Heated Electrospray (Negative Ion Mode) |
| Retention Times | |
| Atractyloside (ATR) | 4.51 min |
| Carboxyatractyloside (CATR) | 4.66 min |
| Internal Standard (oxazepam-d5) | 5.06 min |
The development and validation of such robust analytical methods are indispensable for advancing research on this compound, from phytochemical studies to clinical and forensic toxicology.
HPLC-High Resolution Mass Spectrometry (HRMS/MS)
High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as a definitive method for the screening and quantification of atractyloside (ATR) and its close derivative, carboxyatractyloside (CATR). researchgate.netoup.com This approach offers high sensitivity, specificity, and speed, making it suitable for complex biological samples like blood and urine. oup.comoup.com
A validated method for quantifying ATR and CATR in whole blood utilizes solid-phase extraction for sample clean-up followed by HPLC-HRMS/MS analysis. oup.comnih.gov Detection is typically performed with a quadrupole-orbitrap high-resolution detector, operating in negative ion mode via heated electrospray ionization (HESI). oup.comresearchgate.net This setup allows for the simultaneous monitoring of precursor ions and their specific product ions, confirming the identity of the toxins with high confidence. oup.com The method has been successfully applied in forensic cases, providing the first reported concentrations of ATR and CATR in human blood and urine after poisoning. researchgate.netoup.comnih.gov
Table 1: Example Parameters for HPLC-HRMS/MS Analysis of Atractyloside
| Parameter | Specification | Source(s) |
| Instrumentation | High-Performance Liquid Chromatography system coupled to a Quadrupole-Orbitrap High-Resolution Mass Spectrometer (Q Exactive™) | oup.comresearchgate.net |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode | oup.comresearchgate.net |
| Column | XTerra® Phenyl (150 mm length, 2.1 mm internal diameter, 3.5 µm particle size) | researchgate.net |
| Mobile Phase | Gradient mobile phase of acetonitrile (containing 10% isopropyl alcohol) and 5 mM ammonium acetate buffer (pH 4.5) | researchgate.net |
| Detection Mode | Selected Ion Monitoring (SIM) and targeted MS/MS | oup.com |
| Quantification Limit (ATR) | 0.17 µg/L (in whole blood) | oup.comnih.gov |
| Quantification Limit (CATR) | 0.15 µg/L (in whole blood) | oup.comnih.gov |
Fluorescence Detection
HPLC with fluorescence detection provides an alternative, highly sensitive method for atractyloside analysis. ukzn.ac.za This technique requires a chemical derivatization step to render the non-fluorescent atractyloside molecule detectable. A common derivatizing agent is 9-anthryldiazomethane (B78999) (ADAM), which reacts with the carboxylic acid groups of atractyloside to form a fluorescent ester. ukzn.ac.zaukzn.ac.za
The development of this method involved optimizing the derivatization process and the subsequent sample clean-up, which may employ hexane, methanolic hydrochloric acid, and silica minicolumns. ukzn.ac.zaukzn.ac.za The resulting fluorescent derivative can be separated using a reverse-phase HPLC column and detected with high sensitivity. ukzn.ac.za This approach has achieved detection limits in the picogram range, enabling the measurement of trace amounts of atractyloside in samples like tuber tissue and urine. ukzn.ac.zaukzn.ac.za
Table 2: HPLC-Fluorescence Detection Method for Atractyloside
| Parameter | Specification | Source(s) |
| Derivatizing Agent | 9-anthryldiazomethane (ADAM) | ukzn.ac.zaukzn.ac.za |
| HPLC Column | NovaPak reverse phase column (3.9 x 150 mm) | ukzn.ac.zaukzn.ac.za |
| Detection | Fluorescence | ukzn.ac.za |
| Excitation Wavelength | 365 nm | ukzn.ac.zaukzn.ac.za |
| Emission Wavelength | 425 nm | ukzn.ac.zaukzn.ac.za |
| Detection Limit | 0.001 ng | ukzn.ac.zaukzn.ac.za |
| Mean Recovery | 89% | ukzn.ac.zaukzn.ac.za |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of atractyloside. researchgate.netresearchgate.net GC-MS separates volatile and semi-volatile compounds in the gas phase before detecting them with a mass spectrometer. thermofisher.com For non-volatile compounds like atractyloside, the analysis requires prerequisite steps of hydrolysis and derivatization to increase their volatility. researchgate.net
This method has been successfully applied to determine atractyloside levels in plant materials, such as Xanthium strumarium seeds, and in serum samples for kinetic studies. researchgate.net The process involves extraction, hydrolysis of the glycosidic bond, and derivatization of the resulting aglycone before injection into the GC-MS system. researchgate.net GC-MS offers robust and reliable quantification for both clinical and forensic applications. researchgate.net
Immunoassays (e.g., ELISA)
Immunoassays, such as the competitive Enzyme-Linked Immunosorbent Assay (ELISA), offer a different approach for the detection of atractyloside. ukzn.ac.zaresearchgate.net These methods are based on the specific binding of an antibody to the target molecule (the antigen). ukzn.ac.za The development of an ELISA for atractyloside required the production of specific antibodies, which was achieved by conjugating atractyloside to a carrier protein, such as bovine serum albumin (BSA) or a bacterial carrier, to make it immunogenic. ukzn.ac.zaukzn.ac.za
In a competitive ELISA format, a known amount of an atractyloside-protein conjugate is coated onto a microplate well. ukzn.ac.za The sample containing an unknown amount of free atractyloside is then added along with a limited amount of primary antibody. ukzn.ac.zaukzn.ac.za The free atractyloside in the sample competes with the coated conjugate for binding to the antibody. After washing, a secondary antibody linked to an enzyme is added to detect the bound primary antibody, and a substrate is used to generate a measurable signal. ukzn.ac.za This method has a detection limit of around 10 ng and has been used to detect atractyloside in the urine and serum of dosed rats. ukzn.ac.za
Spectroscopic Methods (e.g., NMR, IR)
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and identification of atractyloside. nih.govlabmanager.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity of atoms and their spatial relationships. labmanager.commoorparkcollege.edu In atractyloside research, NMR has been crucial for confirming the molecular structure and for investigating interactions with its protein target. nih.govsioc.ac.cn For instance, NMR spectroscopy was used to confirm that the additional carboxylate group of carboxyatractyloside (a more potent analog) interacts with the sixth alpha helix of the mitochondrial ADP/ATP carrier protein. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. labmanager.commoorparkcollege.edu This technique provides a molecular "fingerprint" that can be used to confirm the identity of atractyloside by matching its spectrum to that of a known standard. labmanager.com
Biochemical and Biophysical Studies on Atractyloside-Protein Interactions
Understanding the interaction between atractyloside and its primary biological target, the mitochondrial Adenine (B156593) Nucleotide Translocator (ANT) or ADP/ATP Carrier (AAC), is central to elucidating its mechanism of action. frontiersin.orgresearchgate.net
Binding Affinity Determinations
Atractyloside is known to be a high-affinity, specific inhibitor of the mitochondrial ADP/ATP carrier. frontiersin.orgportlandpress.comfrontiersin.org The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of this interaction. Various biochemical and biophysical methods have been employed to determine these values.
Studies using radiolabeled atractyloside (e.g., ³⁵S-atractyloside) have demonstrated that isolated inner mitochondrial membranes possess a small number of high-affinity binding sites for the toxin. exlibrisgroup.com The binding affinity is potent, with half-saturation occurring at nanomolar concentrations. exlibrisgroup.comwikipedia.org It was found that the presence of adenosine (B11128) diphosphate (B83284) (ADP) can decrease the binding affinity of atractyloside, suggesting a competitive or allosteric interaction at the carrier protein. exlibrisgroup.com In contrast, carboxyatractyloside (CATR), a more potent analog, binds to the human recombinant ADP/ATP carrier 2 (AAC2) with an even higher affinity. nih.gov Single-molecule force spectroscopy and NMR have also been used to probe the interactions of both atractyloside and carboxyatractyloside with the yeast mitochondrial ADP/ATP carrier, revealing how each inhibitor distinctively affects the mechanical and kinetic properties of the protein's transmembrane helices. nih.gov
Table 3: Reported Binding Affinities for Atractyloside and Related Compounds
| Ligand | Protein Target | Method/Parameter | Reported Affinity | Source(s) |
| Atractyloside | Inner Mitochondrial Membrane | Half-saturation (Kd) | 0.014 µM (14 nM) | exlibrisgroup.com |
| Atractyloside | Mitochondrial ADP/ATP Carrier | Dissociation Constant (Kd) | In the nanomolar range | wikipedia.org |
| Carboxyatractyloside (Gummiferin) | Rat Liver Mitochondria | Dissociation Constant (Kd) | ~15 nM (for high-affinity sites) | core.ac.uk |
| Carboxyatractyloside | Mitochondrial ADP/ATP Carrier | Dissociation Constant (Kd) | 5-12 nM | acs.org |
| Carboxyatractyloside | Human Recombinant AAC2 | Inhibition Constant (Ki) | 4 nM | nih.gov |
| Carboxyatractyloside | DPC-reconstituted yAAC3 | Dissociation Constant (Kd) | ~15 µM | sioc.ac.cn |
| Bongkrekic Acid | Human Recombinant AAC2 | Inhibition Constant (Ki) | 2.0 µM | nih.gov |
Oxygen Consumption Rate Measurements in Isolated Mitochondria
Cellular and Tissue-Based Research Models
To understand the effects of atractyloside in a more physiological context, researchers employ various cellular and tissue-based models. These models bridge the gap between biochemical assays and in vivo studies.
Isolated mitochondria are a primary tool for studying the direct effects of atractyloside on mitochondrial function, independent of other cellular processes. nih.gov This model allows for precise control of the experimental conditions and direct measurement of parameters like oxygen consumption, membrane potential, and ATP synthesis. nih.govnih.gov Research using isolated mitochondria from rat heart and kidney has been instrumental in confirming that atractyloside is a powerful and specific inhibitor of the mitochondrial ADP/ATP carrier. abmole.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.com
Cultured cell lines provide a valuable system for investigating the cellular responses to atractyloside.
HepG2 (Human Liver Cancer Cell Line): Studies have shown that atractyloside can inhibit the viability of HepG2 cells at concentrations of 10 and 20 μM. medchemexpress.commedchemexpress.com It has also been observed that at lower concentrations (2.5-7.5 μM), atractyloside can activate autophagy to accelerate the degradation of triglycerides in a steatosis model of HepG2 cells. medchemexpress.commedchemexpress.com
A549 (Human Lung Carcinoma Cell Line): Research indicates that this compound can inhibit the proliferation of gefitinib-resistant non-small-cell lung cancer cells (A549) at concentrations of 1-5 µM after 48 hours of treatment. medchemexpress.commedchemexpress.com Furthermore, a separate study demonstrated that a combination therapy involving a derivative of curcumin (B1669340) and cisplatin (B142131) showed efficacy against A549 cells. medchemexpress.com
MDCK (Madin-Darby Canine Kidney Cell Line): In contrast to its effects on other cell lines, MDCK cells were found to be unaffected by atractyloside at concentrations up to 1 mM. medchemexpress.cn This suggests a degree of cell-type specificity in the toxicity of atractyloside.
RPE (Retinal Pigment Epithelial) Cells: While specific studies on the direct effects of atractyloside on RPE cells are not detailed in the provided results, the general understanding of its mitochondrial toxicity would suggest potential for adverse effects in these high-energy-demand cells.
Keratinocytes: Studies on human keratinocytes have shown that exposure to certain heavy metals can induce apoptosis through mitochondrial oxidative stress, a pathway that can be influenced by compounds like atractyloside that affect mitochondrial function. mdpi.com However, a study on a specific plant extract, Dendrobium kentrophyllum, found it to be non-cytotoxic to human keratinocytes, highlighting the variability of natural compounds. researchgate.net
Precision-cut tissue slices offer a more complex ex vivo model that preserves the tissue architecture and cell-cell interactions.
Liver: In precision-cut liver slices from both pigs and rats, atractyloside has been shown to cause a significant increase in lipid peroxidation at concentrations of 0.5 mM and higher. nih.govucl.ac.uk It also leads to a marked depletion of reduced glutathione (B108866) (GSH) and cellular ATP at concentrations of 0.2 mM and above. nih.govucl.ac.uk Furthermore, a significant leakage of lactate (B86563) dehydrogenase (LDH) was observed in liver slices from both species. nih.gov
Kidney: Precision-cut kidney slices from pigs and rats also exhibit significant ATP depletion at atractyloside concentrations of 0.2 mM and higher. nih.govucl.ac.uk These slices show a marked leakage of both LDH and alkaline phosphatase (ALP) at all tested concentrations. nih.gov However, unlike liver slices, a significant increase in lipid peroxidation was not observed in kidney slices. nih.gov Pyruvate-stimulated gluconeogenesis was inhibited in both kidney and liver slices. nih.govucl.ac.uk
Diaphragm Muscle: Notably, striated muscle slices from both rats and pigs were not affected by the highest concentrations of atractyloside tested, suggesting a target organ selectivity of its toxicity. nih.gov
Table of Research Findings for this compound
| Methodology/Model | Key Findings | Concentration/Time | Citations |
|---|---|---|---|
| Enzyme Activity | Indirect inhibition of F0F1-ATPase and respiratory chain complexes by limiting ADP substrate. | Not specified | nih.govdroracle.airesearchgate.netresearchgate.net |
| Oxygen Consumption | Inhibition of state 3 respiration in isolated mitochondria. | 53 µM | nih.govdroracle.ai |
| Mitochondrial Swelling | Induction of mitochondrial permeability transition pore opening. | Not specified | mdpi.comapexbt.commdpi.com |
| Isolated Mitochondria | Confirmed as a specific inhibitor of ADP/ATP transport. | Not specified | abmole.comselleck.co.jpselleckchem.comselleck.co.jpmedchemexpress.com |
| HepG2 Cells | Inhibition of cell viability. | 10 and 20 μM | medchemexpress.commedchemexpress.com |
| Activation of autophagy. | 2.5-7.5 µM (24 h) | medchemexpress.commedchemexpress.com | |
| A549 Cells | Inhibition of gefitinib-resistant cell proliferation. | 1-5 µM (48 h) | medchemexpress.commedchemexpress.com |
| MDCK Cells | No effect on cell viability. | ≤ 1 mM | medchemexpress.cn |
| Precision-Cut Liver Slices | Increased lipid peroxidation, depleted GSH and ATP, LDH leakage. | ≥0.2 mM (3 h) | nih.govucl.ac.uk |
| Precision-Cut Kidney Slices | Depleted ATP, LDH and ALP leakage. | ≥0.2 mM (3 h) | nih.govucl.ac.uk |
| Precision-Cut Diaphragm Muscle Slices | No effect. | High concentrations | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| 2,4-dinitrophenol |
| Adenosine diphosphate (ADP) |
| Adenosine triphosphate (ATP) |
| Alkaline phosphatase (ALP) |
| This compound |
| Cisplatin |
| Curcumin |
| Gefitinib (B1684475) |
| Glutathione (GSH) |
| Lactate dehydrogenase (LDH) |
Specific In Vitro/Ex Vivo Models for Metabolic Studies
The investigation of atractyloside's metabolic fate and toxic mechanisms has been significantly advanced by the application of various in vitro and ex vivo models. These systems allow for controlled studies of the compound's effects on specific tissues and cell types, providing insights that complement in vivo research.
One prominent ex vivo model involves the use of precision-cut tissue slices. For instance, studies have utilized precision-cut liver and kidney slices from male domestic pigs to investigate the toxic and cellular metabolic effects of atractyloside. ucl.ac.uk In these experiments, slices approximately 200 µm thick are incubated with varying concentrations of atractyloside (e.g., 200 µM, 500 µM, 1.0 mM, and 2.0 mM) for set periods, such as 3 hours. ucl.ac.uk Researchers then assess various endpoints, including changes in the lipid profile, pyruvate-stimulated gluconeogenesis, ATP levels, and glutathione (GSH) depletion. ucl.ac.uk Such models have demonstrated that atractyloside exposure can lead to toxicity in both liver and kidney tissues, evidenced by cytotoxicity occurring subsequent to renal GSH depletion and ATP depletion. ucl.ac.uk These slice models are valuable because they preserve the tissue architecture and cell-to-cell interactions, offering a more physiologically relevant environment than cultured cell lines. mdpi.com
Cell culture models are another cornerstone of atractyloside research. Human liver hepatocellular carcinoma cells (HepG2) are frequently used to study the compound's effects on liver metabolism. nih.govfrontiersin.org For example, free fatty acid (FFA)-treated HepG2 cells serve as an in vitro model for steatosis, or fatty liver. nih.gov In these studies, cells are exposed to low concentrations of atractyloside (e.g., 2.5, 5, and 7.5 μM) to investigate its impact on lipid accumulation and cellular energy status. nih.govfrontiersin.org Key parameters measured include intracellular triglyceride levels, the ADP/ATP ratio, and the activation of metabolic signaling pathways like the AMPK/mTOR pathway, which is involved in autophagy. nih.govfrontiersin.org These studies have shown that low concentrations of atractyloside can activate autophagy and accelerate the degradation of lipids in steatotic HepG2 cells. nih.gov
Isolated mitochondria are also a critical in vitro model, particularly for elucidating atractyloside's primary mechanism of action. As a potent and specific inhibitor of the mitochondrial ADP/ATP transport, studies on isolated mitochondria from various animal tissues have been fundamental in characterizing its effect on oxidative phosphorylation. ucl.ac.uk
More complex in vitro systems, such as those employing microfluidic chips (MFCs), are also emerging as tools for toxicological analysis of hepatocytes, offering a platform for express analysis. mdpi.com Furthermore, ex vivo analysis of biological samples from animals dosed with atractyloside provides crucial metabolic data. This includes collecting urine, serum, liver, and kidney tissues from rats administered with the compound to develop and validate diagnostic methods. ukzn.ac.za
Table 1: Examples of In Vitro/Ex Vivo Models for Atractyloside Metabolic Studies
| Model Type | Specific Model | Organism/Tissue Source | Key Research Focus | Example Findings | Citations |
| Ex Vivo Slices | Precision-cut tissue slices (200 µm) | Pig liver and kidney | Toxic mechanism, cellular metabolic alterations | Dose-dependent toxicity, ATP depletion, inhibition of gluconeogenesis. ucl.ac.uk | ucl.ac.uk |
| In Vitro Cell Culture | HepG2 cells (Human liver cell line) | Human | Hepatocellular steatosis, autophagy, energy metabolism | Low concentrations activate autophagy via the AMPK/mTOR pathway, reducing lipid accumulation. nih.govfrontiersin.org | nih.govfrontiersin.org |
| In Vitro Cell Culture | Freshly isolated rat renal fragments | Rat kidney | Cytotoxicity | Atractyloside induces enzyme leakage from proximal tubules. medchemexpress.com | medchemexpress.com |
| In Vivo/Ex Vivo Analysis | Dosed animal models | Rat | Biotransformation, development of diagnostic assays | Generation of biological specimens (urine, serum, liver, kidney) to test HPLC and ELISA methods. ukzn.ac.za | ukzn.ac.za |
| In Vitro Organelles | Isolated mitochondria | Various animal tissues | Mechanism of action on oxidative phosphorylation | Potent inhibitor of ADP/ATP transport, leading to blockage of oxygen consumption. ucl.ac.ukresearchgate.net | ucl.ac.ukresearchgate.net |
Development of Advanced Analytical Standards and Protocols
The accurate detection and quantification of this compound in biological and plant matrices have been a significant analytical challenge, driving the evolution of various methodologies. For a long period, the diagnosis of atractyloside poisoning was confined to postmortem histopathological analysis of liver and kidney tissues. wikipedia.orgoup.com Early detection in bodily fluids was hampered by methods that only worked with high concentrations of the toxin. wikipedia.org
The development of analytical standards has been crucial for this progress. Certified reference materials, such as "this compound (Standard)" and "Atractyloside phyproof® Reference Substance," are now available for research and analytical applications, ensuring the accuracy and comparability of results across different laboratories. medchemexpress.comsigmaaldrich.commedchemexpress.com
Methodological advancements have progressively improved sensitivity, specificity, and precision.
Early Chromatographic and Immunoassay Methods: Initial attempts included thin-layer chromatography (TLC), which was useful only in cases of severe poisoning. researchgate.net A competitive enzyme-linked immunosorbent assay (ELISA) was also developed, showing a detection limit of 10 ng. ukzn.ac.za An early high-performance liquid chromatography (HPLC) method required derivatization of atractyloside with 9-anthryldiazomethane to enable fluorescence detection, achieving a very low detection limit of 0.001 ng. ukzn.ac.za
Gas Chromatography-Mass Spectrometry (GC-MS): In 2001, a GC-MS method was established to quantify atractyloside in plant extracts and human gastric lavages. oup.comoup.com However, this technique required a derivatization step to detect fragments of the molecule and could be cumbersome. wikipedia.orgoup.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The advent of HPLC coupled with mass spectrometry marked a significant leap forward. The first quantifiable measurement of atractyloside in whole blood was established in 1999 using HPLC-tandem mass spectrometry (HPLC-MS-MS). wikipedia.orgoup.com Subsequent developments in 2004 utilized gentler ionization techniques like electrospray ionization (ESI), which successfully detected the intact molecule after chromatographic separation. wikipedia.org
Advanced Mass Spectrometry Techniques (UPLC-MS/MS and HPLC-HRMS/MS): More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-resolution tandem mass spectrometry (HPLC-HRMS/MS) have become the gold standard. researchgate.netspringernature.comresearchgate.net These methods offer high specificity, sensitivity, and the ability to identify a broad range of analytes. springernature.com A validated HPLC-HRMS/MS method for quantifying both atractyloside and its more toxic analogue, carboxyatractyloside, in whole blood achieved quantification limits as low as 0.17 µg/L for atractyloside. researchgate.netnih.gov This level of sensitivity and specificity meets the stringent criteria required for forensic toxicology. researchgate.netoup.com These modern, rapid methods can be applied to screen and quantify the toxins in various samples, including blood, urine, gastric contents, and liver tissue. researchgate.net
Table 2: Evolution of Analytical Protocols for Atractyloside Detection
| Method | Matrix | Key Features/Specifications | Detection Limit | Year of Development/Report | Citations |
| HPLC-Fluorescence | Rat urine, Tuber tissue | Required derivatization with 9-anthryldiazomethane. | 0.001 ng (in solution) | 1997 | ukzn.ac.za |
| ELISA | Rat urine and serum | Competitive immunoassay format. | 10 ng | 1997 | ukzn.ac.za |
| HPLC-MS-MS | Whole blood | First quantifiable method in whole blood. | Not specified, lacked precision for forensics. | 1999 | wikipedia.orgoup.com |
| GC-MS | Plant extracts, Human gastric lavages | Required derivatization; considered ponderous. | Not specified | 2001 | wikipedia.orgoup.comoup.com |
| UPLC-MS/MS | Rat plasma | Simultaneous determination with other compounds; ESI in positive scan mode. | LLOQ: 3.44 ng/mL | 2018 | mdpi.com |
| HPLC-HRMS/MS | Whole blood, Urine | Solid-phase extraction; validated for forensic use; high resolution and specificity. | LLOQ: 0.17 µg/L (blood) | 2014 | researchgate.netoup.comnih.gov |
LLOQ: Lower Limit of Quantification
Broader Biological Activities and Potential Research Avenues Excluding Clinical Human Trials
Antitumor Research (Preclinical Studies)
The potential of atractyloside (B1665827) and its derivatives as anticancer agents has been explored in preclinical models, focusing on its ability to induce cell death and inhibit metastasis.
Low doses of atractylosides are known to induce apoptosis, whereas high doses tend to cause massive necrosis. nih.gov The compound has been shown to dose-dependently induce apoptosis in both normal and cervical carcinoma cells, evidenced by loss of cell viability, nuclear fragmentation, and DNA laddering. apexbt.com In Ehrlich ascites tumor cells, a 3 mM concentration of atractyloside inhibited cell growth by 70% and retarded cell cycle progression. apexbt.com
A key area of this research is the compound's role as an opener of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis. nih.gov Atractyloside has been shown to induce the opening of the mPTP in various cell types, making cells more susceptible to death. nih.govuni.lu In the context of cancer, this is particularly relevant for overcoming multidrug resistance, which is often linked to defects in the apoptotic machinery. nih.govscispace.com For instance, in a drug-resistant human hepatocellular carcinoma (HCC) cell line, atractyloside accelerated the decrease of the mitochondrial membrane potential and increased apoptosis. ijbs.com Furthermore, it has been shown to enhance the cytotoxicity of other apoptosis-inducing ligands, such as TRAIL, in apoptosis-resistant cells. nih.gov
Research in colon cancer has revealed that atractyloside may target cancer-associated fibroblasts (CAFs), which are crucial to tumor progression and metastasis. nih.gov By inhibiting CAFs, atractyloside was found to decrease the migration of colon cancer cells in a concentration-dependent manner. nih.gov A study also found that atractyloside treatment can mimic the effects of silencing the BORIS gene in colorectal cancer cells, leading to induced DNA damage and synergizing with the chemotherapeutic agent 5-Fluorouracil (5-FU) to suppress cancer cell proliferation. nih.gove-century.us
| Cell Line/Model | Research Finding | Mechanism of Action | Reference(s) |
| Ehrlich Ascites Tumor Cells | Inhibited cell growth by 70% at 3 mM concentration. | Retarded cell cycle progression; increased glucose consumption and lactate (B86563) production; reduced oxygen uptake. | apexbt.com |
| Cervical Carcinoma Cells (e.g., CaSki, HeLa) | Dose-dependently induced apoptosis. | Loss of cell viability, nuclear fragmentation, DNA laddering. | apexbt.com |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibits proliferation in Gefitinib-resistant cells. | Activates autophagy, inhibits ANT2 and mTOR. | medchemexpress.commedchemexpress.eu |
| Colon Cancer Cells (CCCs) | Inhibited cell migration and metastasis; synergized with 5-FU. | Targeted cancer-associated fibroblasts (CAFs); induced DNA damage. | nih.govnih.gov |
| Hepatocellular Carcinoma (HCC) | Increased apoptosis in CDDP-resistant cells. | Accelerated decrease of mitochondrial membrane potential via mPTP opening. | ijbs.com |
Antidiabetic Research (Preclinical Studies)
Research into the specific antidiabetic potential of atractyloside potassium salt is limited; however, studies have investigated its profound effects on glucose metabolism, which is a cornerstone of diabetes research. nih.govnih.gov In rat diaphragm muscle, atractyloside was found to decrease oxygen uptake, glycogen (B147801) synthesis, and carbon dioxide production when glucose was the substrate. nih.govnih.gov Concurrently, it increased the formation of lactate from glucose. nih.govnih.gov When pyruvate (B1213749) was the substrate, atractyloside also decreased oxygen uptake. nih.govnih.gov These effects are suggested to stem from the compound inducing anaerobic-like conditions within the tissue, caused by an ATP deficiency resulting from the inhibition of mitochondrial ADP/ATP transport. nih.gov This leads to a stimulation of glycolysis. nih.gov
In a separate line of research, this compound was used as a tool to evaluate mitochondrial coupling in a study investigating the role of TGF-β signaling in metabolism. nih.gov That study found that blocking TGF-β signaling protected mice from obesity and diabetes, suggesting that pathways involving mitochondrial metabolism are critical in these conditions. nih.gov While not a direct test of atractyloside as a therapeutic, its use in such studies highlights its utility in exploring the metabolic pathways relevant to diabetes.
Antiviral Research (e.g., Influenza B Virus)
Preclinical studies have demonstrated that Atractyloside A, a derivative found in Atractylodes lancea, possesses significant antiviral properties, particularly against the Influenza B virus (IBV) of the Victoria strain. nih.govnih.gov Research has shown that Atractyloside A exerts anti-IBV effects both in vitro (in cell cultures) and in vivo (in animal models). nih.govnih.govmdpi.com
The proposed mechanism for this antiviral activity involves the modulation of the host's innate immune response. nih.gov Atractyloside A was found to increase the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon pathway, which ultimately leads to the inhibition of IBV replication. nih.govresearchgate.net In addition to this direct antiviral effect, Atractyloside A was also shown to regulate the polarization of macrophages toward an M2 phenotype. nih.govnih.gov This shift is associated with anti-inflammatory responses and tissue repair, which can effectively reduce the lung damage caused by the influenza virus infection. nih.gov These findings suggest that Atractyloside A may act as an effective natural agent against influenza B infection by both inhibiting viral replication and mitigating the associated pathology. nih.govnih.govdntb.gov.uamedchemexpress.cn
Antibacterial Activities
Direct research on the antibacterial properties of isolated this compound is not extensively documented in the reviewed literature. However, studies on the plant extracts from which atractyloside is derived suggest potential antimicrobial activity within the Atractylodes genus. mdpi.com The essential oil of Atractylodes lancea, for example, has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com The mechanism for the essential oil's action was reported as the disruption of the bacterial cell membrane. mdpi.com It is important to note that these findings pertain to the complex essential oil mixture and not specifically to atractyloside itself. Further research would be required to determine if atractyloside contributes to these observed antibacterial effects.
Anti-Inflammatory Properties
Evidence for the anti-inflammatory properties of atractyloside is primarily linked to its effects on immune cell function, as observed during preclinical antiviral research. As mentioned previously, Atractyloside A was found to promote the polarization of macrophages to an M2, or "alternatively activated," phenotype. nih.govnih.gov The M2 phenotype is generally associated with anti-inflammatory functions and plays a role in the resolution of inflammation and promotion of tissue repair. nih.gov This modulation of macrophage function is a key component of its ability to attenuate the lung damage caused by influenza B virus infection. nih.govnih.gov
Additionally, other compounds from the Atractylodes genus, such as atractylon (B190628) and β-eudesmol, have demonstrated anti-inflammatory effects in preclinical models by inhibiting the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2, and interleukin-6 (IL-6). mdpi.com While this research points to an anti-inflammatory potential within the plant genus, more focused studies are needed to specifically delineate the anti-inflammatory properties of this compound itself.
Research into Hepatic Steatosis Modulation (e.g., Non-Alcoholic Fatty Liver Disease)
Atractyloside has been investigated for its potential to modulate hepatic steatosis, the hallmark of non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.gov Preclinical studies in both cellular and animal models suggest that atractyloside can protect against the accumulation of fat in the liver. frontiersin.orgmedchemexpress.com The primary mechanism appears to be the activation of autophagy, a cellular process for degrading and recycling cellular components, including lipid droplets. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org
This activation of autophagy is triggered by atractyloside's inhibitory effect on the adenine (B156593) nucleotide translocase 2 (ANT2), the main isoform in the liver. frontiersin.orgmedchemexpress.comnih.gov By blocking ANT2, atractyloside disrupts ATP transport, leading to an increased ADP/ATP ratio within the cell. frontiersin.orgfrontiersin.org This energy-deprived state activates the cellular energy sensor, AMP-activated protein kinase (AMPK). medchemexpress.eufrontiersin.orgfrontiersin.org Activated AMPK then inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy. frontiersin.orgfrontiersin.orgnih.gov The inhibition of mTORC1 unleashes the autophagy machinery, promoting the formation of autophagosomes that engulf and degrade triglycerides stored in lipid droplets. frontiersin.orgfrontiersin.orgresearchgate.net
Studies using free-fatty-acid-treated HepG2 cells (a model for steatosis) showed that low concentrations of atractyloside (2.5–7.5 µM) significantly reduced intracellular triglyceride levels. medchemexpress.comfrontiersin.org In high-fat diet-fed mice, atractyloside treatment was shown to protect against liver steatosis, reduce liver weight, and decrease serum levels of aspartate aminotransferase (AST), a marker of liver damage. frontiersin.orgnih.govmedchemexpress.com
| Model | Key Finding | Molecular Pathway | Reference(s) |
| FFA-Treated HepG2 Cells | Accelerated degradation of triglycerides (TGs) and lipid droplets. | Activated autophagy; increased ADP/ATP ratio. | medchemexpress.comfrontiersin.orgresearchgate.net |
| High-Fat Diet (HFD) Mice | Protected against liver steatosis; reduced liver and fat weight. | Blocked ANT2 expression, activated AMPK, inhibited mTORC1, promoted autophagy. | frontiersin.orgnih.gov |
| Rat Liver Slices | Caused a significant increase in lipid peroxidation at ≥200 µM. | Alteration of membrane integrity. | medchemexpress.comucl.ac.uk |
Investigations into Renal Injury Mechanisms at a Cellular Level
In contrast to its potentially protective effects in the liver under certain conditions, atractyloside is a well-established nephrotoxin, and research has focused on elucidating the cellular mechanisms of this toxicity. ucl.ac.uktaylorandfrancis.com The compound selectively causes acute cellular necrosis of the proximal tubule in the kidney, while largely sparing other structures like the glomeruli. ucl.ac.uknih.govucl.ac.uknih.govnih.gov
This regioselectivity is attributed to the high density of mitochondria in proximal tubule cells, which are essential for their high energy-demanding transport functions. ucl.ac.uknih.gov Atractyloside's primary toxic mechanism is the potent inhibition of the adenine nucleotide translocase in these mitochondria. taylorandfrancis.comnih.gov This action blocks the exchange of mitochondrial ATP for cytosolic ADP, thereby halting oxidative phosphorylation and leading to severe ATP depletion. ucl.ac.uktaylorandfrancis.com
In vitro studies using freshly isolated rat proximal tubular fragments have demonstrated that atractyloside significantly inhibits mitochondrial respiration and oxygen consumption. nih.gov This leads to a cascade of cytotoxic events. Studies assessing cellular injury markers found that even low concentrations of atractyloside (as little as 20 µM) caused significant leakage of intracellular enzymes such as lactate dehydrogenase (LDH), alkaline phosphatase (ALP), and glutamate (B1630785) dehydrogenase (GDH) from proximal tubules, indicating membrane damage. ucl.ac.uknih.gov In contrast, glomeruli were unaffected at much higher concentrations. nih.govnih.gov Interestingly, this cytotoxicity in renal cells appears to occur without a significant increase in lipid peroxidation, suggesting that oxidative injury is not the primary mechanism of damage in the kidney. ucl.ac.uknih.gov
| Model System | Observation | Cellular Mechanism | Reference(s) |
| Isolated Rat Renal Proximal Tubules | Selective toxicity and enzyme leakage (LDH, ALP, GDH). | Inhibition of mitochondrial respiration and oxygen uptake; ATP depletion. | nih.govnih.gov |
| Isolated Rat Renal Glomeruli | No significant enzyme leakage or inhibition of respiration. | Resistance to atractyloside's effects compared to proximal tubules. | nih.govnih.gov |
| NRK Cell Line (Proximal Tubule Origin) | Sensitive to atractyloside (IC50, 120 µM). | Inhibition of mitochondrial reduction (MTT assay). | nih.gov |
| MDBK & MDCK Cell Lines (Distal Nephron Origin) | Unaffected by high concentrations (≤ 1 mM). | Demonstrates selective toxicity for proximal tubule-like cells. | nih.gov |
| Precision-Cut Pig Kidney Slices | Depletion of GSH and ATP; leakage of LDH and ALP. | Inhibition of gluconeogenesis; decrease in phospholipids (B1166683). | ucl.ac.uk |
Role in Plant Defense Mechanisms
This compound is a toxic diterpenoid glycoside found in a variety of plants, particularly those in the Asteraceae (daisy) family, such as Atractylis gummifera, Callilepis laureola, and Xanthium species. wikipedia.orgtargetmol.com The presence of this potent toxin is widely understood as a chemical defense mechanism against herbivory. The toxicity of plants containing atractyloside has been recognized historically, with accidental poisonings of both humans and livestock reinforcing its role as a protective agent for the plant. wikipedia.orgnih.gov For instance, Xanthium strumarium, commonly known as cocklebur, produces both atractyloside and its related compound, carboxyatractyloside (B560681), with significant concentrations found in seedlings, which are particularly vulnerable to being eaten. nih.govtandfonline.com
The primary mechanism of atractyloside's toxicity is the potent and specific inhibition of the mitochondrial ADP/ATP translocator (ANT), a critical protein for cellular energy supply. wikipedia.orgresearchgate.netmedchemexpress.com By blocking this transporter, atractyloside halts the exchange of adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and cell death. wikipedia.orgcaymanchem.com This powerful biochemical action deters animals from consuming plants that contain it.
While the direct role of atractyloside is primarily as a deterrent toxin, research into plant stress responses has utilized it as a tool to understand related defense pathways. For example, studies on how plants respond to hyperosmotic stress have investigated the activation of mitochondrial potassium channels (PmitoKATP) as a potential defense mechanism. oup.com In this research, atractyloside was used as an inhibitor of the ADP/ATP translocator to isolate and study the function of other mitochondrial components involved in the stress response. oup.com This highlights that while atractyloside itself is a direct defense compound, the cellular machinery it targets is also integral to the plant's broader ability to cope with environmental and oxidative stress. oup.com
Table 1: Plants Containing Atractyloside
| Plant Species | Family | Common Name | Reference |
| Atractylis gummifera | Asteraceae | Gum Thistle | wikipedia.org |
| Callilepis laureola | Asteraceae | Ox-eye Daisy | wikipedia.org |
| Xanthium strumarium | Asteraceae | Cocklebur | nih.govtandfonline.com |
| Xanthium sibiricum | Asteraceae | Siberian Cocklebur | researchgate.netselleckchem.com |
Development of Atractyloside Derivatives and Analogs for Research Probes
The high affinity and specificity of atractyloside for the mitochondrial ADP/ATP translocator (AAT), also known as the adenine nucleotide carrier (AAC), have made it a valuable molecular scaffold for developing research probes. portlandpress.comnih.gov These probes are instrumental in studying the structure, function, and behavior of this crucial mitochondrial protein.
A significant area of development has been the synthesis of fluorescent derivatives of atractyloside. researchgate.netacs.org These fluorescent analogs allow for the direct visualization and tracking of the inhibitor's binding to the AAT. A notable example is 6´-O-fluorescein-atractyloside (FATR), which has been successfully synthesized and used to characterize the translocator protein. portlandpress.comnih.gov
Research using FATR has demonstrated that its binding constants to the AAT are in agreement with those of the natural, underivatized atractyloside, confirming its suitability as a reliable probe. portlandpress.comnih.gov The key advantage of the fluorescent tag is that it enables researchers to monitor the AAT directly during purification and analysis. portlandpress.com Studies have shown that when the AAT is inhibited by FATR (forming an FATR-AAT complex), its chromatographic behavior is markedly different from the unliganded protein. portlandpress.comnih.gov This altered behavior, induced by the stabilization of the protein upon binding the derivative, has been exploited to develop more effective purification protocols, yielding a highly pure and stable dimeric form of the AAT. portlandpress.com
Table 2: Atractyloside Derivatives as Research Probes
| Derivative/Analog | Modification | Research Application | Reference |
| Fluorescent Derivatives | Attachment of a fluorescent molecule | Potential probes for the mitochondrial ADP/ATP carrier protein | researchgate.netacs.org |
| 6´-O-fluorescein-atractyloside (FATR) | Fluorescein molecule attached at the 6' position | Characterization, monitoring, and purification of the ADP/ATP translocase (AAT) | portlandpress.comnih.gov |
Computational Approaches (e.g., Molecular Docking) for Interaction Analysis
Computational methods, particularly molecular docking, have become essential tools for analyzing the interactions between atractyloside, its analogs, and their protein targets at a molecular level. These in silico techniques predict the preferred binding modes and affinities, providing insights that guide further experimental research.
Molecular docking studies have been employed to explore the binding of atractyloside and related compounds to various proteins. For example, the software AutoDock has been used to investigate how atractyloside A interacts with the p38 protein, a key component in the MAPK signaling pathway. nih.govfrontiersin.org These computational models predicted a negative docking energy of -4.42 kcal/mol and identified specific amino acid residues, such as ARG-70, HIS-64, and ARG-67, as crucial for the binding interaction through the formation of hydrogen bonds. frontiersin.org Similarly, Autodocking was used to predict the binding site of atractyloside on the oncoprotein BORIS, identifying glutamine at position 96 as a preferential binding site. magtech.com.cn
Beyond these examples, computational approaches have been used more broadly:
Virtual Screening: Docking-based virtual screening of chemical libraries is used to identify novel inhibitors of the ADP/ATP carrier (AAC). In one such study, researchers screened an in-house library to find new ligands with high affinity for the AAC2 binding region, leading to the identification of promising new inhibitory compounds like suramin (B1662206) and chebulinic acid. nih.gov
Phytochemical Interaction Analysis: In broader studies of plant extracts, molecular docking is used to screen numerous phytochemicals for potential biological activity. Atractyloside was included in a docking analysis of 85 compounds from Cassia auriculata against pro-inflammatory targets. nanobioletters.com
These computational approaches allow for a detailed and predictive understanding of molecular interactions, facilitating the study of known inhibitors like atractyloside and the discovery of new ones.
Table 3: Examples of Molecular Docking Studies with Atractyloside and Analogs
| Compound | Protein Target | Docking Software/Method | Key Finding/Purpose | Reference |
| Atractyloside | Oncoprotein BORIS | Autodocking | Identified the 96th position (Glutamine) as a preferential binding site. | magtech.com.cn |
| Atractyloside A | p38 | AutoDock Tools 1.5.6 | Predicted binding energy (-4.42 kcal/mol) and key interacting residues (ARG-70, HIS-64, ARG-67). | nih.govfrontiersin.org |
| Atractyloside | ADP/ATP Translocator (ANT1) | Computational analysis (unspecified) | Compared binding site with that of haem, noting both shared and distinct interacting residues. | plos.org |
| Library Ligands | ADP/ATP Carrier 2 (AAC2) | Docking-based virtual screening | Screened for new inhibitors, leading to the identification of suramin and chebulinic acid. | nih.gov |
| Atractyloside | Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) | Glide docking (Schrodinger) | Screened as part of a larger phytochemical library for potential inhibitory activity. | nanobioletters.com |
Q & A
Q. What is the primary mechanism of action of atractyloside potassium salt in mitochondrial studies?
this compound is a specific inhibitor of mitochondrial ADP/ATP translocase (AAT), which blocks the exchange of ATP and ADP across the inner mitochondrial membrane, thereby disrupting oxidative phosphorylation . It also inhibits chloride channels in rat cardiac mitochondria, reducing Ca²⁺ influx and choline transport in sarcoplasmic reticulum vesicles . For experimental validation, measure mitochondrial respiration rates (e.g., using Clark-type oxygen electrodes) and ATP/ADP ratios in isolated mitochondria pre-treated with 5–100 µM this compound .
Q. How should this compound be prepared for in vitro assays?
The compound is highly soluble in water (≥110.4 mg/mL), DMSO (≥37.05 mg/mL), and ethanol (≥51 mg/mL) . For cell-based assays, prepare stock solutions in sterile H₂O or DMSO, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity. Sonication is recommended for complete dissolution. Store aliquots at -20°C to prevent degradation .
Q. What are the key controls for experiments using this compound?
Include carboxyatractyloside (a non-competitive AAT inhibitor) as a comparator to distinguish between competitive and non-competitive inhibition mechanisms . Use mitochondrial uncouplers (e.g., FCCP) to validate functional integrity of preparations. Negative controls should exclude the inhibitor but match solvent conditions .
Advanced Research Questions
Q. How can contradictory data on chloride channel inhibition be resolved?
this compound exhibits tissue-specific effects: it reduces Ca²⁺-dependent choline transport by 60% in rabbit skeletal muscle sarcoplasmic reticulum but only 50% in bilayer-reconstituted channels . To reconcile discrepancies, perform parallel experiments using (a) isolated mitochondrial membranes and (b) heterologous expression systems (e.g., HEK293 cells expressing recombinant chloride channels). Quantify ion flux via patch-clamp electrophysiology or fluorescent dyes (e.g., Fluo-4 for Ca²⁺) .
Q. What experimental designs are optimal for studying chronic vs. acute toxicity?
For acute toxicity, administer 3 mM this compound to Ehrlich ascites cells and monitor viability over 6–24 hours using MTT assays; mitochondrial swelling and cristae disruption are reversible within 3–6 hours post-removal . For chronic toxicity, use in vivo models (e.g., rodents) with repeated low-dose injections (e.g., 10 mg/kg daily for 14 days) and assess histopathology (e.g., liver/kidney damage) and ATP depletion via LC-MS .
Q. How does this compound interact with other OXPHOS inhibitors?
Synergistic effects occur with inhibitors targeting electron transport chain complexes. For example, combine this compound (100 µM) with rotenone (Complex I inhibitor) to amplify mitochondrial depolarization, measured via JC-1 dye fluorescence shift. Dose-response matrices (e.g., 3×3 concentration grids) are critical to identify additive vs. antagonistic interactions .
Q. What methodologies validate the specificity of ADP/ATP translocase inhibition?
(1) Compare inhibition kinetics between wild-type and AAT-knockout mitochondria. (2) Use radiolabeled [¹⁴C]-ADP to quantify transport rates in the presence/absence of this compound. (3) Perform thermal shift assays to confirm binding to AAT .
Data Analysis and Interpretation
Q. How to address variability in IC₅₀ values across studies?
Reported IC₅₀ values for chloride channel inhibition range from 5–100 µM depending on tissue source . Normalize data to mitochondrial protein content (Bradford assay) and account for batch-to-batch variability in compound purity (validate via HPLC-MS) . Meta-analyses of published datasets (e.g., using PRISMA guidelines) can identify confounding factors like buffer composition (e.g., Ca²⁺ concentration) .
Q. What statistical approaches are suitable for dose-response studies?
Use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model) to calculate IC₅₀ and Hill coefficients. For heterogeneous data (e.g., cell viability vs. ion flux), apply mixed-effects models to account for nested variables .
Methodological Resources
- Structural Data : Refer to crystallographic coordinates in Figure 2 of for molecular docking studies.
- Toxicity Assays : Follow protocols from for in vivo acute/chronic toxicity testing.
- Mitochondrial Isolation : Use differential centrifugation with sucrose density gradients to purify functional mitochondria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
